molecular formula C9H17N3 B13311327 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine

1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine

Cat. No.: B13311327
M. Wt: 167.25 g/mol
InChI Key: JNDLXESFOUJMPY-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a 3,3-dimethylbutyl group attached to the nitrogen atom at the first position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine typically involves the reaction of 3,3-dimethylbutylamine with a suitable pyrazole precursor. One common method is the condensation of 3,3-dimethylbutylamine with 4-chloropyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to a dihydropyrazole derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various alkylated or acylated pyrazole derivatives.

Scientific Research Applications

1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3,3-Dimethylbutyl)-1H-pyrazol-3-amine: Similar structure but with the amine group at a different position on the pyrazole ring.

    1-(3,3-Dimethylbutyl)-1H-pyrazol-5-amine: Another positional isomer with the amine group at the fifth position.

    1-(3,3-Dimethylbutyl)-1H-pyrazol-4-carboxamide: Contains a carboxamide group instead of an amine group.

Uniqueness

1-(3,3-Dimethylbutyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,3-dimethylbutyl group can also affect the compound’s lipophilicity and overall pharmacokinetic properties, making it distinct from other pyrazole derivatives.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-(3,3-dimethylbutyl)pyrazol-4-amine

InChI

InChI=1S/C9H17N3/c1-9(2,3)4-5-12-7-8(10)6-11-12/h6-7H,4-5,10H2,1-3H3

InChI Key

JNDLXESFOUJMPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCN1C=C(C=N1)N

Origin of Product

United States

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